molecular formula C16H13N3O3S B15053816 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one CAS No. 1956382-25-4

8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one

Cat. No.: B15053816
CAS No.: 1956382-25-4
M. Wt: 327.4 g/mol
InChI Key: UBGSONFNWBDXHI-UHFFFAOYSA-N
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Description

8-(Benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen-5-one is a tricyclic heterocyclic compound characterized by a fused ring system containing three nitrogen atoms (triaza), a benzenesulfonyl substituent at position 8, and a ketone group at position 4. The core structure comprises a bicyclo[7.4.0] framework with additional bridging elements, creating a rigid, planar geometry that may influence its electronic and steric properties.

Properties

CAS No.

1956382-25-4

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one

InChI

InChI=1S/C16H13N3O3S/c20-16-8-15-13(10-18-16)12-9-17-7-6-14(12)19(15)23(21,22)11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,20)

InChI Key

UBGSONFNWBDXHI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C3=C(N2S(=O)(=O)C4=CC=CC=C4)C=CN=C3

Origin of Product

United States

Chemical Reactions Analysis

8-(Benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(Benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of inflammatory pathways .

Comparison with Similar Compounds

Key Observations:

Nitrogen Content : The target compound contains three nitrogen atoms, whereas C1 and C2 () have seven nitrogens, likely enhancing their hydrogen-bonding capacity and affinity for actin-related proteins .

Heteroatom Diversity : ’s dithia-azatetracyclo derivatives incorporate sulfur atoms, altering electronic properties and ring strain compared to nitrogen-dominated systems .

Actin Polymerization Inhibitors (C1/C2)

C1 and C2, identified via computational screening, disrupt profilin1 (PFN1)-actin interactions, demonstrating efficacy in suppressing pathological retinal neovascularization. Their heptaaza frameworks and hydroxylphenyl substituents are critical for binding to PFN1’s actin-binding sites . In contrast, the target compound’s benzenesulfonyl group may sterically hinder similar interactions but could enhance selectivity for sulfhydryl-containing targets.

AMPA Receptor Modulators ()

The dimethyl-triazatricyclo trione derivative in exhibits AMPA receptor modulation, attributed to its trione rings and methyl substituents, which stabilize receptor conformations.

Biological Activity

The compound 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one , a member of the triazatricyclo family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C23H26N2O4S2
  • Molecular Weight: 458.6 g/mol
  • IUPAC Name: methyl 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various signaling pathways through:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Binding: Its unique structure allows it to bind effectively to certain receptors, altering their activity and leading to significant biological effects.

Anticancer Properties

Research indicates that compounds similar to 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca have shown promising anticancer activities:

  • Selectivity for Cancer Cells: Studies have demonstrated that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells.
  • Mechanism-Based Induction of Apoptosis: The interaction with Bcl-XL family proteins has been highlighted as a mechanism for inducing apoptosis in cancerous cells.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by:

  • Inhibiting Pro-inflammatory Cytokines: It has been shown to reduce the levels of pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Apoptosis Induction:
    • A study involving engineered mouse embryonic fibroblasts demonstrated that the compound effectively induced apoptosis through selective activation of Bcl-XL.
    • The findings suggested a potential therapeutic avenue for treating solid tumors and chemoresistant cell lines.
  • Inflammation Models:
    • In animal models of inflammation, administration of the compound resulted in significant reductions in inflammation markers compared to controls.

Comparative Analysis

The following table summarizes the biological activities of 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca compared to similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism
8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]tridecaHighModerateBcl-XL inhibition
Compound AModerateHighCOX inhibition
Compound BHighLowNF-kB pathway modulation

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